molecular formula C13H11N3O2 B3319390 methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 110522-02-6

methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B3319390
CAS No.: 110522-02-6
M. Wt: 241.24 g/mol
InChI Key: IDPWEFZWQHITGP-UHFFFAOYSA-N
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Description

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

The synthesis of methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate involves several key steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the indole ring system. For instance, the use of hypervalent iodine reagents and the Larock annulation are notable steps in the synthesis of indole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives such as:

Properties

IUPAC Name

methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)11-5-9-8-4-7(14)2-3-10(8)16-12(9)6-15-11/h2-6,16H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWEFZWQHITGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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